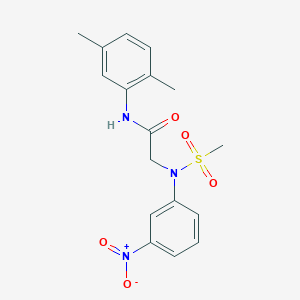
N~1~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide
描述
N~1~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide, also known as DNM2, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DNM2 is a small molecule that is structurally similar to other compounds that have been used in pharmaceuticals, making it an attractive candidate for further investigation. In
作用机制
N~1~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide works by inhibiting the dynamin GTPase activity, which is involved in the process of endocytosis. Endocytosis is the process by which cells take up molecules and particles from the extracellular environment. Dynamin is a protein that plays a key role in the formation of endocytic vesicles, which are responsible for transporting molecules into the cell. By inhibiting dynamin, this compound can disrupt the process of endocytosis, leading to a decrease in the uptake of molecules by the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are dependent on the specific research application. In neuroscience, this compound has been shown to decrease neurotransmitter release, which can lead to a decrease in synaptic transmission. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to a decrease in cell proliferation. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential therapeutic target for inflammatory diseases.
实验室实验的优点和局限性
One advantage of using N~1~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide in lab experiments is its small size, which allows for easy penetration into cells and tissues. Additionally, this compound has been shown to have low toxicity, making it a safe and effective research tool. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in some experimental settings.
未来方向
There are several future directions for research on N~1~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide. One area of interest is the development of this compound-based therapies for neurological disorders, such as epilepsy and Parkinson's disease. Additionally, further investigation into the anti-cancer properties of this compound could lead to the development of new cancer treatments. Finally, research into the anti-inflammatory effects of this compound could lead to the development of new therapies for inflammatory diseases.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has potential applications in a variety of scientific research areas. Its small size and low toxicity make it an attractive candidate for further investigation. By inhibiting dynamin GTPase activity, this compound can disrupt the process of endocytosis, leading to a decrease in the uptake of molecules by the cell. Future research on this compound could lead to the development of new therapies for neurological disorders, cancer, and inflammatory diseases.
科学研究应用
N~1~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide has potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to inhibit the dynamin GTPase activity, which is involved in synaptic vesicle endocytosis. This inhibition can lead to a decrease in neurotransmitter release, making this compound a potential therapeutic target for neurological disorders such as epilepsy and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been investigated as a potential drug candidate for the treatment of infectious diseases, such as malaria and tuberculosis.
属性
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(N-methylsulfonyl-3-nitroanilino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c1-12-7-8-13(2)16(9-12)18-17(21)11-19(26(3,24)25)14-5-4-6-15(10-14)20(22)23/h4-10H,11H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSPPWXDGAKUAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN(C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(benzyloxy)-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B3552829.png)
![2-[(5-oxo-4-phenyl-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclopentan]-1-yl)thio]acetamide](/img/structure/B3552834.png)

![4-fluoro-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3552860.png)
![5-{[1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B3552861.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(2-methoxybenzyl)-N~2~-phenylglycinamide](/img/structure/B3552876.png)
![4-chloro-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-N-phenylbenzenesulfonamide](/img/structure/B3552884.png)
![4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-phenylbenzamide](/img/structure/B3552891.png)
![4-ethoxy-3-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B3552902.png)
![N-(4-chlorobenzyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B3552923.png)

![3-acetylphenyl 2-[(4-nitrophenyl)thio]benzoate](/img/structure/B3552933.png)
![N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,4-dimethoxyphenyl)glycinamide](/img/structure/B3552934.png)
